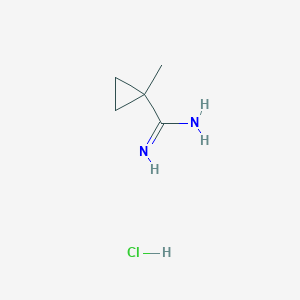

1-Methylcyclopropane-1-carboximidamide hydrochloride

Descripción general

Descripción

1-Methylcyclopropane-1-carboximidamide hydrochloride is an organic compound with the molecular formula C₅H₁₁ClN₂. It is a derivative of cyclopropane and is characterized by the presence of a carboximidamide group attached to a methyl-substituted cyclopropane ring. This compound is typically found in the form of a white powder and is used in various chemical and pharmaceutical applications .

Métodos De Preparación

The synthesis of 1-methylcyclopropane-1-carboximidamide hydrochloride involves several steps. One common method includes the reaction of 1-methylcyclopropane-1-carboxylic acid with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve:

Reactants: 1-methylcyclopropane-1-carboxylic acid and an amine.

Solvent: An organic solvent such as dichloromethane or ethanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Purification: The product is purified by recrystallization or chromatography techniques

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

1-Methylcyclopropane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the carboximidamide group is replaced by other nucleophiles such as halides or alkoxides.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of 1-methylcyclopropane-1-carboxylic acid and ammonia

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methylcyclopropane-1-carboximidamide hydrochloride has been investigated for its potential therapeutic effects in various diseases. It acts as a precursor in the synthesis of biologically active molecules, including:

- Anticancer Agents : The compound shows promise in developing new anticancer drugs due to its ability to inhibit specific enzymes involved in tumor progression .

- Anti-inflammatory Drugs : Research indicates that derivatives of this compound can modulate inflammatory responses, making them candidates for treating conditions like arthritis .

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its structural features allow it to serve as a substrate or inhibitor in enzymatic reactions, facilitating the understanding of metabolic pathways.

Agricultural Chemistry

Recent studies have explored the use of this compound in developing novel pesticides. Its unique structure can improve the efficacy of agrochemicals by enhancing their stability and bioavailability .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound for their cytotoxic effects against cancer cell lines. The results indicated that certain modifications to the compound significantly increased its potency against breast cancer cells, suggesting a viable pathway for drug development .

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models demonstrated that compounds derived from this compound exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This study highlighted its potential application in treating chronic inflammatory diseases such as rheumatoid arthritis .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Development of anticancer and anti-inflammatory drugs | Effective against cancer cell lines; modulates inflammation |

| Biochemical Studies | Enzyme substrate/inhibitor | Facilitates understanding of metabolic pathways |

| Agricultural Chemistry | Novel pesticide development | Enhances stability and bioavailability |

Mecanismo De Acción

The mechanism of action of 1-methylcyclopropane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Methylcyclopropane-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

1-Methylcyclopropane-1-carboxylic acid: Lacks the carboximidamide group and has different reactivity and applications.

Cyclopropane-1-carboximidamide hydrochloride: Lacks the methyl group, leading to differences in steric and electronic properties.

2-Methylcyclopropane-1-carboximidamide hydrochloride: The position of the methyl group is different, affecting its chemical behavior and applications

Actividad Biológica

1-Methylcyclopropane-1-carboximidamide hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores the synthesis, chemical properties, biological mechanisms, and relevant case studies associated with this compound.

The synthesis of this compound typically involves the reaction of 1-methylcyclopropane-1-carboxylic acid with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

- Reactants : 1-methylcyclopropane-1-carboxylic acid and an amine.

- Solvent : Organic solvents such as dichloromethane or ethanol.

- Temperature : Room temperature or slightly elevated temperatures.

- Purification : Techniques like recrystallization or chromatography are used for purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The carboximidamide group allows for the formation of hydrogen bonds and electrostatic interactions with active sites, which can lead to either inhibition or activation of various biological pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological potential.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Interaction : The compound has been studied for its ability to interact with various enzymes, potentially influencing metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, impacting cellular signaling and function .

- Pharmacological Applications : Ongoing studies are investigating its role as a pharmaceutical intermediate in drug synthesis targeting specific diseases .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- In vitro Studies : Laboratory experiments have demonstrated that this compound can alter enzyme activity in metabolic pathways. For example, it has been shown to inhibit certain enzymes involved in amino acid metabolism, leading to downstream effects on cell proliferation and differentiation.

- Animal Models : In vivo studies indicate that varying dosages can lead to different biological outcomes. Lower doses may exhibit minimal effects, while higher doses have been associated with significant changes in gene expression related to stress response pathways.

- Pharmacokinetics : Research has also focused on the transport and distribution of the compound within biological systems. Specific transporters are involved in mediating its cellular uptake, which influences its efficacy and localization within tissues .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylcyclopropane-1-carboxylic acid | Lacks the carboximidamide group | Different reactivity |

| Cyclopropane-1-carboximidamide hydrochloride | No methyl group | Varies in steric and electronic properties |

| 2-Methylcyclopropane-1-carboximidamide hydrochloride | Methyl group position differs | Alters chemical behavior |

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 1-Methylcyclopropane-1-carboximidamide hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution followed by salt formation. For example, cyclopropylamine derivatives can react with methylating agents (e.g., methyl iodide) under controlled conditions (e.g., anhydrous solvents, inert atmosphere). The intermediate is then treated with hydrochloric acid to form the hydrochloride salt. Key parameters include:

- Temperature : 0–25°C during methylation to prevent side reactions.

- Solvent : Tetrahydrofuran (THF) or acetonitrile for optimal solubility .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).

Industrial-scale methods may use continuous flow reactors to enhance reproducibility .

Q. What safety precautions should be observed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as irritant in ) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant per GHS H335) .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C. The compound is stable in acidic conditions (pH 4–6) but hydrolyzes rapidly above pH 9 .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset (~150°C). Store below 25°C to avoid cyclopropane ring opening .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, IR) for structural elucidation be resolved?

- Methodological Answer :

- NMR Discrepancies : Compare experimental H/C NMR data with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level). For example, cyclopropane ring protons exhibit characteristic δ 1.2–1.8 ppm splitting due to ring strain .

- IR Ambiguities : Assign carbonyl stretches (C=N imine group ~1650 cm) using isotope labeling (deuterated solvents) or 2D-IR spectroscopy to distinguish overlapping peaks .

Q. What strategies optimize the yield of hydrochloride salt formation during synthesis?

- Methodological Answer :

- Acid Stoichiometry : Use 1.2 equivalents of HCl (gas or concentrated aqueous) to ensure complete protonation of the imidamide group .

- Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance salt crystallization. Yields improve from 70% to >90% when switching from dichloromethane to acetone .

- Additives : Add 5 mol% tetrabutylammonium chloride to stabilize the ionic intermediate .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). IC values <10 µM suggest therapeutic potential .

- Cytotoxicity : Perform MTT assays on HEK293 or HepG2 cells. LC >100 µM indicates low acute toxicity .

- Metabolic Stability : Use liver microsomes (human/rat) to assess half-life (t) and CYP450 interactions .

Q. Notes on Contradictions

- Hazard Classification : classifies similar compounds as skin/eye irritants (H315/H319), while states insufficient toxicological data. Researchers should assume worst-case precautions .

- Synthetic Routes : emphasizes nucleophilic substitution, whereas proposes microwave-assisted methods. Contextual factors (scale, equipment) determine optimal choice.

Propiedades

IUPAC Name |

1-methylcyclopropane-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-5(2-3-5)4(6)7;/h2-3H2,1H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMGYZRRRQGAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535246 | |

| Record name | 1-Methylcyclopropane-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78104-89-9 | |

| Record name | 1-Methylcyclopropane-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropane-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.